Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound features a distinctive structure characterized by a pyrazolo[1,5-a]pyrimidine core, which is further functionalized with a difluoromethyl group and an ethylphenyl substituent. The compound has garnered interest for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The compound is classified under the broader category of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The specific structure of methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate positions it as a potential candidate for drug development due to its unique electronic and steric properties. Its synthesis and characterization have been documented in various scientific studies, highlighting its relevance in research and industry.
The synthesis of methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves several key steps. The foundational approach often includes:
Common reagents used in these synthetic routes include:
The synthesis can be optimized for yield and purity through careful control of reaction conditions such as temperature, pressure, and reaction time.
The molecular structure of methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be represented as follows:
This formula indicates the presence of:
The compound's molecular weight is approximately 335.32 g/mol. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms.
Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is capable of undergoing various chemical transformations:
Reagents commonly involved in these reactions include acids (like hydrochloric acid), bases (such as sodium hydroxide), oxidizing agents (like potassium permanganate), and reducing agents (like lithium aluminum hydride). Reaction conditions typically require inert atmospheres to prevent degradation.
The mechanism of action for methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of specific enzymes or modulating receptor activity through competitive inhibition or allosteric modulation.
Research indicates that compounds within this class can influence signaling pathways relevant to cancer proliferation and other diseases, making them significant in therapeutic contexts.
Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically exhibits:
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) are employed to assess purity and identify structural characteristics.
Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has potential applications in various scientific fields:
Research continues to explore its efficacy and safety profiles in preclinical studies aimed at determining therapeutic viability.
Pyrazolo[1,5-a]pyrimidine derivatives represent a privileged scaffold in drug discovery due to their versatile pharmacological profiles and tunable physicochemical properties. This bicyclic heterocyclic system features a fused pyrazole-pyrimidine ring that provides multiple sites for strategic functionalization. The core structure exhibits planar geometry conducive to π-π stacking interactions with biological targets, while nitrogen atoms at positions 1 and 4 serve as hydrogen bond acceptors—critical for target engagement. The 3-carboxylate moiety in compounds like methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1018125-25-1) introduces a polar domain that enhances water solubility and offers a handle for further derivatization through ester hydrolysis or amide coupling [1] [7]. Molecular weight (331.32 g/mol) and calculated XLogP3 (3.3) situate this compound within favorable physicochemical space for membrane permeability [7]. Pyrazolo[1,5-a]pyrimidines serve as bioisosteres for purines, enabling interaction with kinase ATP-binding sites and neurotransmitter receptors, as evidenced by FDA-approved agents like zaleplon (sedative) and ocinaplon (anxiolytic) [9].
Table 1: Structural Diversity in Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivatives
Compound | R₁ (Position 5) | R₂ (Position 7) | Molecular Weight (g/mol) | Significance |
---|---|---|---|---|
Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)- [1] | 4-Ethylphenyl | CH₃OC=O | 331.32 | Lead compound; balanced lipophilicity for cellular penetration |
Ethyl 7-(difluoromethyl)-5-phenyl- [10] | Phenyl | C₂H₅OC=O | 317.29 | Demonstrates phenyl vs alkylphenyl SAR |
Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)- [2] | 4-Methylphenyl | C₂H₅OC=O | 331.32 | Highlights tolerance for para-alkyl substitutions |
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)- [8] | 4-Methoxyphenyl | C₂H₅OC=O | 347.32 | Illustrates electron-donating group effects on electronic distribution |
7-(Difluoromethyl)-5-phenyl-3-carboxylic acid [6] | Phenyl | HO-C=O | 289.24 | Key intermediate for prodrug design or metal coordination |
The difluoromethyl group (-CHF₂) at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold profoundly influences the compound's electronic properties, metabolic stability, and target-binding characteristics. This substituent acts as a lipophilic hydrogen bond donor (σI = 0.34, σR = 0.11) that enhances membrane permeability while maintaining moderate polarity. The electron-withdrawing nature of fluorine atoms modulates the π-electron density of the heterocyclic core, potentially improving interactions with electron-rich binding pockets in biological targets [2] [6]. Compared to non-fluorinated analogs, the difluoromethyl group confers enhanced metabolic stability by resisting cytochrome P450-mediated oxidation—a crucial pharmacokinetic advantage. Molecular modeling suggests the -CHF₂ group engages in weak hydrogen bonding with protein residues (bond strength ~1.5 kcal/mol), contributing to binding affinity without excessive desolvation penalty. In the context of antimicrobial development (as demonstrated in pyrazolo[1,5-a]pyrimidin-7-ones), fluorination improves bacterial membrane penetration and bioavailability [3]. The strategic placement of fluorine adjacent to the pyrimidine nitrogen further enhances ring planarity through hyperconjugation, promoting stacking interactions [6] [10].
Table 2: Impact of Fluorination on Key Compound Properties
Property | Non-Fluorinated Analog | Mono-Fluorinated Analog | Difluoromethyl (Target Compound) | Biological Significance |
---|---|---|---|---|
logP (Calculated) | ~2.8 | ~3.0 | 3.3 [7] | Optimal lipophilicity for cellular uptake (1 |
Metabolic Stability (t₁/₂) | Low (<30 min) | Moderate (60 min) | High (>120 min) [4] | Reduced clearance; improved oral bioavailability |
Hydrogen Bond Capacity | Acceptor only | Acceptor + weak donor | Acceptor + moderate donor [4] | Enhanced target engagement versatility |
Electrostatic Potential | Uniform distribution | Moderate polarization | Strong polarization [6] | Improved interaction with charged/partial-charge binding sites |
Positional selectivity in pyrazolo[1,5-a]pyrimidine functionalization is governed by electronic asymmetry within the heterocyclic ring system. Position 5 (C⁵) exhibits electrophilic character due to flanking electron-withdrawing nitrogens, enabling Suzuki-Miyaura cross-coupling with (4-ethylphenyl)boronic acids under Pd⁰ catalysis to install the 4-ethylphenyl group—a lipophilic moiety that enhances target affinity through van der Waals interactions [1] [7]. Position 7 (C⁷) demonstrates nucleophilic reactivity, allowing electrophilic substitution reactions; the difluoromethyl group is typically introduced via condensation with difluoroacetic acid derivatives or direct fluorination of hydroxymethyl precursors [6] [8]. The C³ carboxylate (methyl ester in this compound) is installed early in synthesis through cyclization of 5-aminopyrazole-4-carboxylates with β-functionalized enolates. This position tolerates significant variation (ethyl vs methyl ester) without core degradation, as evidenced by ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS not provided) [2]. Recent advances utilize microwave-assisted condensation to achieve C⁵-arylated derivatives in >80% yield, while protecting group strategies (e.g., SEM protection of N¹) enable exclusive C⁷ difluoromethylation [8].
Table 3: Synthetic Strategies for Key Positions in Pyrazolo[1,5-a]pyrimidine Derivatives
Position | Reactivity Profile | Preferred Functionalization Method | Representative Transformation | Impact on Bioactivity |
---|---|---|---|---|
C⁵ | Electrophilic | Pd-catalyzed cross-coupling with aryl boronic acids | 5-Chloro precursor + 4-Ethylphenylboronic acid → Target C⁵-aryl [1] | Increased potency against enzymes via hydrophobic pocket filling |
C⁷ | Nucleophilic | Electrophilic substitution or condensation with fluorinated C₁ synthons | 7-Hydroxy + SF₄ → 7-(difluoromethyl) [6] | Enhanced metabolic stability and membrane permeation |
C³ | Amphoteric | Cyclization with β-ketoesters or direct carboxylation | Aminopyrazole + Ethyl acetoacetate → Ethyl carboxylate [10] | Tunable polarity for solubility-permeability balance |
N¹ | Nucleophilic | Protection-deprotection for selective C-functionalization | SEM-protected intermediate → Selective C⁷ modification [8] | Prevents unwanted quaternization during synthesis |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7